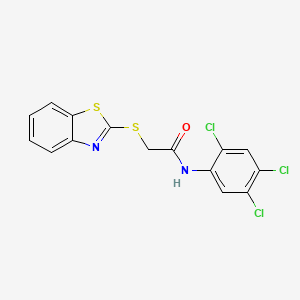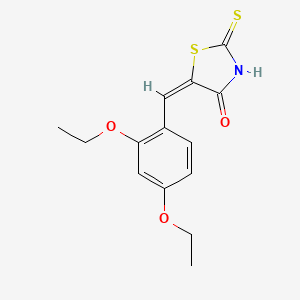![molecular formula C16H15N5O B6102632 5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a synthetic compound that has been of great interest to the scientific community due to its potential applications in research and drug development. This compound is commonly referred to as PP-2, and it has been shown to have a wide range of biological activities that make it a valuable tool for investigating various cellular processes. In
作用機序
PP-2 exerts its effects by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This mechanism of action has been well characterized through biochemical and structural studies, which have revealed the specific interactions between PP-2 and the kinase domain of Src. By blocking the activity of these kinases, PP-2 can modulate various cellular processes that are regulated by Src signaling.
Biochemical and Physiological Effects
PP-2 has been shown to have a wide range of biochemical and physiological effects, many of which are related to its inhibition of Src family kinases. For example, PP-2 can inhibit the proliferation of cancer cells by blocking the activity of Src kinases that are involved in cell cycle progression. PP-2 can also modulate the immune response by inhibiting the activation of T cells, which are regulated by Src signaling. Additionally, PP-2 has been shown to have anti-inflammatory effects by inhibiting the activity of Src kinases that are involved in the production of pro-inflammatory cytokines.
実験室実験の利点と制限
PP-2 has several advantages as a research tool, including its high potency and selectivity for Src family kinases. This makes it a valuable tool for investigating the role of these kinases in various cellular processes. However, there are also some limitations to its use in lab experiments. For example, PP-2 has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Additionally, PP-2 has poor solubility in aqueous solutions, which can limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on PP-2. One area of investigation is the development of more potent and selective inhibitors of Src family kinases, which could have greater therapeutic potential for diseases such as cancer and inflammation. Another area of interest is the identification of new cellular processes that are regulated by Src signaling, which could provide new targets for drug development. Finally, there is ongoing research on the use of PP-2 as a tool for investigating the role of Src kinases in various diseases, which could lead to new insights into disease pathogenesis and treatment.
合成法
PP-2 can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-aminopyridine with 1-pyrrolidinecarboxaldehyde in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with 2-chloropyrido[2,3-d]pyrimidine to give the final product, PP-2. This method has been optimized to produce high yields of PP-2 with good purity, making it a reliable and efficient way to synthesize this compound.
科学的研究の応用
PP-2 has been extensively studied for its potential applications in scientific research. One of the most promising areas of investigation is its role in the regulation of cellular signaling pathways. PP-2 has been shown to inhibit the activity of Src family kinases, which are involved in a wide range of cellular processes including cell proliferation, differentiation, and survival. By inhibiting these kinases, PP-2 can modulate signaling pathways that are dysregulated in various diseases, making it a potential therapeutic target for conditions such as cancer and inflammation.
特性
IUPAC Name |
5-pyridin-3-yl-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-15-13-12(11-4-3-6-17-10-11)5-7-18-14(13)19-16(20-15)21-8-1-2-9-21/h3-7,10H,1-2,8-9H2,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNPMSHXDTOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[2-(1-adamantylamino)ethyl]-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6102550.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)

![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)
![9-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6102600.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![3-[5-(3-bromophenyl)-2-furyl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102620.png)


![N-[1-(1H-benzimidazol-2-yl)ethyl]butanamide](/img/structure/B6102637.png)